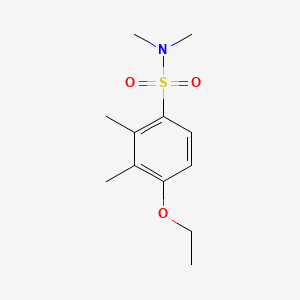

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide

Descripción

4-Ethoxy-N,N,2,3-tetramethylbenzenesulfonamide is a substituted sulfonamide characterized by an ethoxy group at the para position of the benzene ring and methyl substituents at the N,N,2,3 positions. The ethoxy group may enhance lipophilicity and influence electronic properties compared to simpler methyl or halogenated analogues .

Propiedades

IUPAC Name |

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-6-16-11-7-8-12(10(3)9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTMEQHFBGUKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N,2,3-tetramethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .

Análisis De Reacciones Químicas

Types of Reactions

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The ethoxy and methyl groups may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Ethoxy vs. For example, 4-ethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide () demonstrates how alkyl chains affect solubility, while fluoro substituents () enhance electronegativity .

- N-Substitution Patterns : N,N,2,3-tetramethylation in the target compound contrasts with N-(2,3-dimethylphenyl) derivatives (), where steric bulk may hinder rotational freedom or enzyme interactions .

- Hybrid Structures : Compounds like the oxazole-sulfamoyl hybrid () highlight the role of heterocycles in enhancing antimicrobial activity, suggesting that the ethoxy group in the target compound could be optimized for similar applications .

Physicochemical and Spectroscopic Data

While direct data for the target compound are absent, analogues provide insights:

- NMR Trends : reports δH ~2.3–2.5 ppm for methyl groups in N-methylbenzenesulfonamides, with sulfonamide protons at δH ~7.5–8.0 ppm. The ethoxy group’s protons would likely resonate at δH ~1.3–1.5 (CH₃) and δH ~3.8–4.1 (CH₂) .

- Crystallography : highlights planar conformations in sulfonamide-thiazole hybrids, suggesting that the ethoxy group’s steric bulk may influence crystal packing .

Actividad Biológica

4-Ethoxy-N,N,2,3-tetramethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an ethoxy group and multiple methyl substituents, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

The chemical structure of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide can be represented as follows:

- Molecular Formula : C13H19NO3S

- CAS Number : 723745-23-1

The compound's sulfonamide group is known for its ability to form hydrogen bonds with target biomolecules, potentially leading to various biological effects.

The biological activity of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by binding to the active site, while the ethoxy and methyl groups may enhance binding affinity and specificity. This mechanism is crucial for understanding its therapeutic potential in various diseases.

Antimicrobial Activity

Research indicates that sulfonamides possess antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

4-Ethoxy-N,N,2,3-tetramethylbenzenesulfonamide has also been explored for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in conditions such as asthma and rheumatoid arthritis.

Case Studies

- In Vitro Studies on Bacterial Inhibition : A study conducted on several bacterial strains revealed that 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anti-inflammatory Activity in Animal Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Ethoxybenzenesulfonamide | Lacks additional methyl groups | Moderate antibacterial activity |

| N,N,2,3-Tetramethylbenzenesulfonamide | Lacks ethoxy group | Limited antimicrobial effects |

| 4-Methoxy-N,N,2,3-tetramethylbenzenesulfonamide | Contains methoxy instead of ethoxy | Moderate anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.